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Compound of Interest

Compound Name: Thiosulfuric acid

Cat. No.: B1193926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Thiosulfuric acid (H₂S₂O₃) is a labile sulfur oxoacid of significant academic interest due to its

role as a transient intermediate in various chemical and biological processes. Its inherent

instability, however, makes experimental characterization challenging. This technical guide

provides an in-depth summary of computational studies that have elucidated the structural

preferences, decomposition pathways, and stability of thiosulfuric acid, offering a theoretical

framework for understanding its transient nature.

Isomeric Stability and Structure
Computational studies have been pivotal in determining the most stable isomeric form of

thiosulfuric acid. Ab initio calculations, specifically at the Hartree-Fock level with a 6-311G**

basis set and further refinements using Møller-Plesset perturbation theory (MP2 to MP4), have

established that the isomer with the structural formula (O=)₂S(-OH)(-SH) is more stable than

the (O=)(S=)S(-OH)₂ tautomer.[1] This finding is crucial for accurately modeling the acid's

reactivity.

Further density functional theory (DFT) and high-level ab initio calculations have explored the

stability of these tautomers in different environments. In the gas phase, the SH/OH form

(HSSO₃H) is consistently predicted to be the most stable.[2] This preference is also observed

for the mono- and dihydrated forms of the acid in both the gas phase and a polarizable

continuum model (PCM) simulating an aqueous environment.[2] Interestingly, for the
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trihydrated species, the OH/OH tautomer becomes more stable in the polarizable continuum,

highlighting the significant role of solvent interactions in dictating the preferred structure.[2]

An isomer of thiosulfuric acid, the adduct of hydrogen sulfide and sulfur trioxide (H₂S·SO₃),

has also been investigated. Computational studies predict that the conversion of this adduct to

thiosulfuric acid is an exothermic process, with a calculated enthalpy change of -39.5 kJ/mol,

suggesting that H₂S₂O₃ is the thermodynamically preferred structure over its adduct.[2]

Decomposition Pathways and Energetics
The decomposition of thiosulfuric acid is highly condition-dependent, proceeding through

different mechanisms in anhydrous and aqueous environments. Computational studies have

provided key insights into the energetics of these pathways.

Anhydrous Decomposition
In the absence of water, thiosulfuric acid is known to decompose into hydrogen sulfide (H₂S)

and sulfur trioxide (SO₃).[1] This unimolecular decomposition follows first-order kinetics.

Computational studies have determined the activation energy for this process to be 65 kJ/mol.

[1]

H₂S₂O₃ → H₂S + SO₃

Aqueous Decomposition
The decomposition in water is more complex, with potential products including sulfur, sulfur

dioxide, hydrogen sulfide, and various polythionates.[1] A key pathway proposed based on

computational modeling involves a sulfur transfer reaction between the thiosulfuric acid
monoanion ([HSSO₃]⁻) and a neutral thiosulfuric acid molecule.[2]

[HSSO₃]⁻ + H₂S₂O₃ → [HSSSO₃]⁻ + SO₂ + H₂O

This reaction is predicted to be both exothermic and exergonic in the gas phase and in a

polarizable continuum, making it a thermodynamically favorable decomposition route in

aqueous solutions.[2] While the activation energy for this specific sulfur transfer reaction has

not been explicitly reported in the reviewed literature, its exergonic nature suggests a

spontaneous process.
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Summary of Quantitative Data
The following tables summarize the key quantitative data obtained from computational studies

on the stability of thiosulfuric acid.

Parameter Value
Computational
Method

Environment Source

Isomerization

Energy

H₂S·SO₃ →

H₂S₂O₃ (ΔH)
-39.5 kJ/mol

G3X(MP2) //

B3LYP/6-

31G(2df,p)

Gas Phase [2]

Decomposition

Energetics

H₂S₂O₃ → H₂S +

SO₃ (Activation

Energy)

65 kJ/mol

Not specified in

reviewed

literature

Anhydrous [1]

[HSSO₃]⁻ +

H₂S₂O₃ →

[HSSSO₃]⁻ +

SO₂ + H₂O

Exothermic &

Exergonic

G3X(MP2) //

B3LYP/6-

31G(2df,p)

Gas Phase &

PCM
[2]

Computational Methodologies
The insights into thiosulfuric acid stability have been made possible through a variety of

computational chemistry techniques. The table below provides a summary of the

methodologies cited in key studies.
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Study Focus
Level of
Theory

Basis Set
Solvation
Model

Software

Isomer Stability
Hartree-Fock,

MP2, MP4
6-311G** Gas Phase Not specified

Microsolvation &

Aqueous

Decomposition

DFT (B3LYP) for

optimization,

G3X(MP2) for

single-point

energies

6-31G(2df,p)

Polarizable

Continuum

Model (PCM)

Not specified

Visualizing Computational Workflows and
Decomposition Pathways
To better understand the processes involved in the computational study of thiosulfuric acid
and its decomposition, the following diagrams are provided.
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Structure Definition Geometry Optimization

Energetics Calculation

Pathway Analysis

Define Isomers
(e.g., HSSO3H, HS(O)2SH)

Optimize Geometry
(e.g., B3LYP/6-31G(2df,p))

Frequency Analysis
(Confirm Minimum)

Transition State Search
(e.g., QST2/3, Berny)

Single-Point Energy
(e.g., G3X(MP2))

IRC Calculation
(Confirm Pathway)

TSReactantsReactant Side

Products

Product Side

Anhydrous Decomposition Aqueous Decomposition (Proposed)

H₂S₂O₃

Transition State

 Ea = 65 kJ/mol

H₂S + SO₃

[HSSO₃]⁻ + H₂S₂O₃

[HSSSO₃]⁻ + SO₂ + H₂O

  ΔG < 0 (Exergonic)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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